D-Xylose, 4-O-beta-D-xylopyranosyl-

Descripción general

Descripción

D-Xylose, 4-O-beta-D-xylopyranosyl-: is a derivative of D-xylose, a monosaccharide that is a constituent of hemicelluloses, the second most abundant polysaccharide in nature after cellulose . The beta-D-xylopyranosyl motif is widely distributed in the plant kingdom and plays a significant role in the structure of plant cell walls .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of beta-D-xylopyranosides can be achieved through both chemical and enzymatic pathways . Chemical synthesis often involves the use of glycosyl donors and acceptors under acidic or basic conditions to form the glycosidic bond . Enzymatic synthesis, on the other hand, utilizes glycosyltransferases or glycosidases to catalyze the formation of the glycosidic linkage .

Industrial Production Methods: Industrial production of beta-D-xylopyranosides typically involves the extraction of xylan from plant biomass, followed by hydrolysis to release D-xylose . The D-xylose is then subjected to enzymatic or chemical glycosylation to produce the desired beta-D-xylopyranoside .

Análisis De Reacciones Químicas

Types of Reactions: Beta-D-xylopyranosides undergo various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldonic acids, while reduction can produce alditols .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of beta-D-xylopyranosides involves their interaction with specific enzymes and receptors . For example, they can act as substrates or inhibitors for glycosidases, influencing the breakdown or synthesis of polysaccharides . The molecular targets and pathways involved include glycosylation pathways and carbohydrate metabolism .

Comparación Con Compuestos Similares

D-Xylose: The parent monosaccharide of beta-D-xylopyranosides.

Beta-D-glucopyranosides: Similar glycosides derived from glucose.

Beta-D-galactopyranosides: Glycosides derived from galactose.

Uniqueness: Beta-D-xylopyranosides are unique due to their specific glycosidic linkage and the presence of the xylopyranose motif, which is less common in mammalian systems compared to other monosaccharides . This uniqueness makes them valuable for specific biochemical and industrial applications .

Actividad Biológica

D-Xylose, 4-O-beta-D-xylopyranosyl- is a glycoside that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides an overview of the biological activities associated with this compound, supported by data tables and case studies.

Chemical Structure and Properties

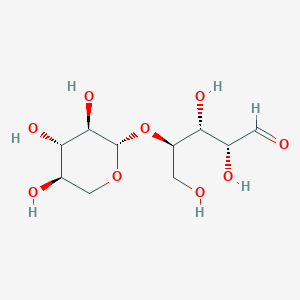

D-Xylose, 4-O-beta-D-xylopyranosyl- (C10H18O9) is a disaccharide formed from two D-xylose units. Its structure influences its biological activity, particularly its interaction with microbial targets and its potential therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various xylopyranosides, including D-Xylose, 4-O-beta-D-xylopyranosyl-.

Case Study: Antimicrobial Efficacy

A study investigated the antimicrobial activity of several glycosides against common pathogens. The results indicated that D-Xylose derivatives exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Minimum Inhibitory Concentration (MIC) Values

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| D-Xylose, 4-O-beta-D-xylopyranosyl- | 32-256 | Staphylococcus aureus |

| 64-128 | Escherichia coli | |

| 16-64 | Candida albicans | |

| 32-128 | Candida glabrata |

The study demonstrated that compounds with longer hydrophobic chains showed enhanced antimicrobial activity, suggesting that structural modifications can optimize efficacy against specific pathogens .

Anti-inflammatory Effects

In addition to antimicrobial properties, D-Xylose derivatives have shown potential anti-inflammatory effects. Research indicates that these compounds can modulate inflammatory pathways.

A detailed investigation into the anti-inflammatory mechanisms revealed that xylopyranosides could inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6. This was evidenced in animal models where xylobiose supplementation led to reduced inflammation markers .

Table 2: Effects on Cytokine Levels

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| D-Xylose Supplemented | 80 | 120 |

These findings suggest that D-Xylose derivatives may serve as beneficial agents in managing inflammatory conditions.

Safety and Toxicity

The safety profile of D-Xylose, 4-O-beta-D-xylopyranosyl-, has been evaluated through various toxicity assays. Notably, no mutagenic effects were observed in Ames tests conducted on these compounds . This indicates a favorable safety profile for potential therapeutic applications.

Propiedades

IUPAC Name |

(2R,3R,4R)-2,3,5-trihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypentanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O9/c11-1-4(13)7(15)6(2-12)19-10-9(17)8(16)5(14)3-18-10/h1,4-10,12-17H,2-3H2/t4-,5+,6+,7+,8-,9+,10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQNRKWHRVIAKLP-RSZZQXBVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC(CO)C(C(C=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H](CO)[C@@H]([C@H](C=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10905097 | |

| Record name | Xylobiose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6860-47-5 | |

| Record name | Xylobiose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6860-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xylobiose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006860475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xylobiose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XYLOBIOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ID02R0EG7P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.